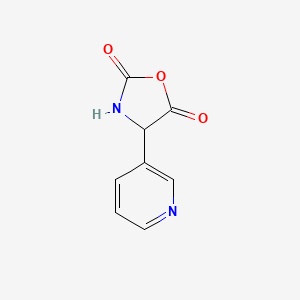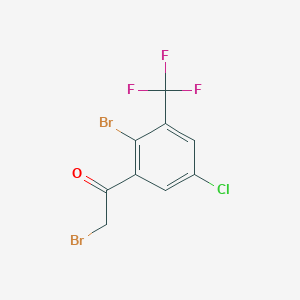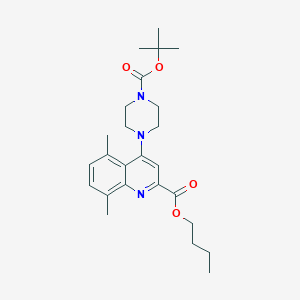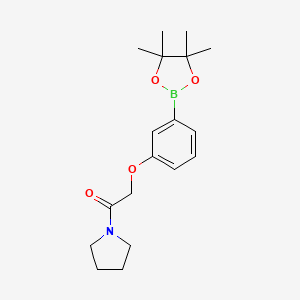
Volinanserin Hydrochloride Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Volinanserin Hydrochloride Salt involves several key steps:
Protection of Ethyl Isonipecotate: Ethyl isonipecotate is protected with Boc anhydride to form ethyl n-boc-4-piperidinecarboxylate.
Ester-Amide Interchange: This intermediate undergoes ester-amide interchange with N-Methoxymethylamine HCl in the presence of a CDI coupling agent to form 1-Boc-4-[methoxy(methyl)carbamoyl]piperidine.
Weinreb Ketone Synthesis: Benzoylation with 1,2-Dimethoxybenzene produces 1-Boc-4-(3,4-dimethoxybenzoyl)piperidine.
Acid Removal: The urethane protecting group is removed to yield (3,4-dimethoxyphenyl)-piperidin-4-ylmethanone.
Reduction: Sodium borohydride is used to reduce the ketone, forming (3,4-Dimethoxyphenyl)-piperidin-4-ylmethanol.
Resolution and Alkylation: The alcohol is resolved, and the secondary nitrogen is alkylated with 4-Fluorophenethyl bromide to complete the synthesis of Volinanserin.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same steps outlined above, with optimizations for yield and purity. The process is carried out under controlled conditions to ensure consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Volinanserin Hydrochloride Salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Volinanserin can yield ketones or aldehydes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Volinanserin Hydrochloride Salt has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of serotonin receptor antagonists.
Biology: Researchers use it to investigate the role of the 5-HT2A receptor in various biological processes.
Medicine: It has been studied for its potential therapeutic effects in treating psychiatric disorders such as schizophrenia, depression, and insomnia.
Industry: The compound is used in the development of new pharmaceuticals targeting the serotonin system
Mecanismo De Acción
Volinanserin Hydrochloride Salt exerts its effects by selectively binding to and antagonizing the serotonin 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception. By blocking the receptor, Volinanserin can modulate neurotransmitter release and neuronal activity, leading to its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- Glemanserin
- Pruvanserin
- Roluperidone
- Lenperone
- Lidanserin
- Ketanserin
- Ritanserin
- Eplivanserin
- Pimavanserin
Uniqueness
Volinanserin Hydrochloride Salt is unique due to its high selectivity and potency for the 5-HT2A receptor. This selectivity reduces the likelihood of off-target effects, making it a valuable tool in both research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C22H29ClFNO3 |
|---|---|
Peso molecular |
409.9 g/mol |
Nombre IUPAC |
(R)-(2,3-dimethoxyphenyl)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methanol;hydrochloride |
InChI |
InChI=1S/C22H28FNO3.ClH/c1-26-20-5-3-4-19(22(20)27-2)21(25)17-11-14-24(15-12-17)13-10-16-6-8-18(23)9-7-16;/h3-9,17,21,25H,10-15H2,1-2H3;1H/t21-;/m1./s1 |
Clave InChI |
SGTCZHOIXUDOLR-ZMBIFBSDSA-N |
SMILES isomérico |
COC1=CC=CC(=C1OC)[C@@H](C2CCN(CC2)CCC3=CC=C(C=C3)F)O.Cl |
SMILES canónico |
COC1=CC=CC(=C1OC)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B13721669.png)

![4-[2-(2-methoxyethoxy)ethoxy]-4-oxobutanoic acid](/img/structure/B13721687.png)




![[2-(3,4-Dimethoxyphenyl)-2-hydroxyiminoethyl]carbamic acid tert-butyl ester](/img/structure/B13721716.png)

![6-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid methyl ester](/img/structure/B13721725.png)
![6-Bromo-4-(2-cyclohexylethyl)-8-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13721729.png)

